2-chloro-N-(2-methylpropyl)aniline
Overview
Description
2-chloro-N-(2-methylpropyl)aniline is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
2-Chloro-N-(2-methylpropyl)aniline is an organic compound with a chloro group and an aniline structure, making it a candidate for various biological applications. This article explores its biological activity, mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13ClN
- Molecular Weight : 185.67 g/mol
- CAS Number : 1019501-43-9
The compound features a chloro substituent on the aromatic ring and an N-(2-methylpropyl) side chain, which may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator, affecting pathways involved in cellular processes. The presence of the chloro group enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant pharmacological activities:
- Anticancer Activity : Certain aniline derivatives have shown promise in inhibiting tumor growth in xenograft models. For instance, related compounds demonstrated substantial tumor growth inhibition in preclinical studies .
- Antimicrobial Properties : Some studies suggest that derivatives of chloroanilines possess antimicrobial properties, making them candidates for developing new antibiotics .
Toxicological Profile
The compound's toxicological profile is crucial for assessing its safety for use in pharmaceuticals or industrial applications. The National Institute for Occupational Safety and Health (NIOSH) categorizes chemicals based on potential health risks, considering endpoints such as carcinogenicity and reproductive toxicity .
Case Study 1: Anticancer Research
A study evaluated the efficacy of various aniline derivatives, including this compound, against cancer cell lines. The results indicated that modifications to the aniline structure significantly influenced cytotoxicity and selectivity towards cancer cells. The study highlighted the compound's potential as a lead structure for further development in cancer therapy .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of chloroanilines revealed that this compound could inhibit specific kinases involved in cell signaling pathways. The selectivity profile showed that it could effectively target kinases associated with cancer progression while sparing others, suggesting a favorable therapeutic index .
Table 1: Biological Activity Overview
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of tumor growth in xenografts | |
Antimicrobial | Potential activity against bacterial strains | |
Enzyme Inhibition | Selective inhibition of kinases |
Table 2: Toxicological Endpoints
Endpoint | Assessment Method | Risk Level |
---|---|---|
Carcinogenicity | NIOSH Exposure Banding | Moderate |
Reproductive Toxicity | Tiered assessment based on literature | Low |
Acute Toxicity | Standard toxicity assays | Moderate |
Properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSHQQIJMBEMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.